molecular formula C24H23NO2 B4678948 4-(allyloxy)-N,N-dibenzylbenzamide

4-(allyloxy)-N,N-dibenzylbenzamide

Cat. No. B4678948
M. Wt: 357.4 g/mol
InChI Key: QGGMUKMIHXWQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(allyloxy)-N,N-dibenzylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as ADBB or ADB-B, is a synthetic cannabinoid that has been used in several scientific studies to investigate its mechanism of action and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(allyloxy)-N,N-dibenzylbenzamide is not fully understood, but it is believed to act as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This compound has been shown to have a higher affinity for the CB2 receptor, which is primarily found in immune cells and has been linked to anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have a positive effect on motor function in animal studies, suggesting potential therapeutic effects in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(allyloxy)-N,N-dibenzylbenzamide in lab experiments is its high potency and selectivity for the CB2 receptor, which allows for more precise and targeted studies. However, this compound has also been shown to have some limitations, including potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-(allyloxy)-N,N-dibenzylbenzamide, including further studies on its potential therapeutic effects in treating neurological disorders and its potential as an analgesic and anti-inflammatory agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Overall, this compound has shown promising results in scientific studies and has the potential to be a valuable tool in various fields of research.

Scientific Research Applications

4-(allyloxy)-N,N-dibenzylbenzamide has been used in several scientific studies to investigate its potential applications in various fields. One of the main areas of research is in the field of neuroscience, where this compound has been studied for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and multiple sclerosis. This compound has also been used in studies to investigate its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

N,N-dibenzyl-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-2-17-27-23-15-13-22(14-16-23)24(26)25(18-20-9-5-3-6-10-20)19-21-11-7-4-8-12-21/h2-16H,1,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGMUKMIHXWQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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